molecular formula C26H18N4O8S2 B15009441 1,1'-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}

1,1'-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}

Cat. No.: B15009441
M. Wt: 578.6 g/mol
InChI Key: LKKATPRHLATMJZ-UHFFFAOYSA-N
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Description

3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound featuring multiple functional groups, including nitrophenyl, sulfanyl, and pyrrolidine-2,5-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the reaction of 4-nitrothiophenol with maleic anhydride to form an intermediate, which is then reacted with an aromatic amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in redox reactions, while the sulfanyl groups can form covalent bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, including oxidative stress responses and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H18N4O8S2

Molecular Weight

578.6 g/mol

IUPAC Name

3-(4-nitrophenyl)sulfanyl-1-[3-[3-(4-nitrophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H18N4O8S2/c31-23-13-21(39-19-8-4-15(5-9-19)29(35)36)25(33)27(23)17-2-1-3-18(12-17)28-24(32)14-22(26(28)34)40-20-10-6-16(7-11-20)30(37)38/h1-12,21-22H,13-14H2

InChI Key

LKKATPRHLATMJZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)SC4=CC=C(C=C4)[N+](=O)[O-])SC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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